Methyl 3-bromoquinoline-8-carboxylate
Overview
Description
Methyl 3-bromoquinoline-8-carboxylate is an organic compound that belongs to the class of quinolinecarboxylates. It is characterized by a quinoline ring system substituted with a bromine atom at the 3-position and a carboxylate ester group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-8-carboxylic acid, followed by methylation to form the ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst for the esterification step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Methyl 3-bromoquinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 3-bromoquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and specificity. The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Quinoline-8-carboxylate:
Methyl 3-chloroquinoline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties
Uniqueness: Methyl 3-bromoquinoline-8-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
methyl 3-bromoquinoline-8-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHVPZTVAAZWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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